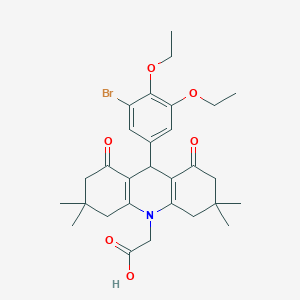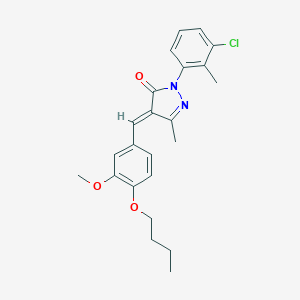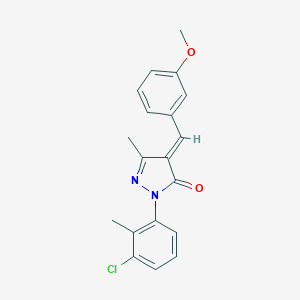
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BRD-9424, is a small molecule inhibitor that has been developed for cancer treatment. It inhibits the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. BRD-9424 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, it targets the bromodomain and extraterminal (BET) family of proteins, which play a key role in the regulation of oncogene expression. By inhibiting BET proteins, (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid disrupts the expression of oncogenes and inhibits cancer cell growth.
Biochemical and physiological effects:
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a range of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a key process in tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its specificity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in cancer and other diseases. However, one limitation of (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its relatively short half-life, which may limit its effectiveness in clinical settings.
将来の方向性
There are several future directions for the development and use of (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus is the development of more potent and selective BET inhibitors. Another area of focus is the identification of biomarkers that can be used to predict response to (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid and other BET inhibitors. Finally, there is growing interest in the use of BET inhibitors in combination with other cancer treatments, such as immunotherapy.
合成法
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 3-bromo-4,5-diethoxyphenylboronic acid with 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridine-10-carboxylic acid. The second intermediate is prepared by reacting 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridine-10-carboxylic acid with ethyl bromoacetate. The two intermediates are then coupled together to yield (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
科学的研究の応用
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those derived from breast, lung, and prostate cancers. In addition, (9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
製品名 |
(9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
分子式 |
C29H36BrNO6 |
分子量 |
574.5 g/mol |
IUPAC名 |
2-[9-(3-bromo-4,5-diethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H36BrNO6/c1-7-36-22-10-16(9-17(30)27(22)37-8-2)24-25-18(11-28(3,4)13-20(25)32)31(15-23(34)35)19-12-29(5,6)14-21(33)26(19)24/h9-10,24H,7-8,11-15H2,1-6H3,(H,34,35) |
InChIキー |
XLHOJIQMUUUFLG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Br)OCC |
正規SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301901.png)
![N-[2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301903.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-phenylthiourea](/img/structure/B301904.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301905.png)

![4-{[1-(3-Chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B301908.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B301911.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B301912.png)
![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B301913.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301915.png)
![N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301920.png)
![N-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B301922.png)
![N-(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B301923.png)